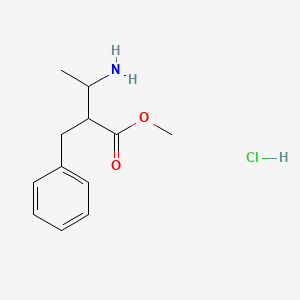
5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde
Overview
Description
5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound is a heterocyclic organic molecule that contains both a thiazole and dioxolane ring.
Scientific Research Applications
Synthesis of Novel Derivatives
5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde and its derivatives have been explored for the synthesis of new chemical compounds. For instance, Sinenko et al. (2017) studied the synthesis of new 1,3-thiazolecarbaldehydes, including various chloromethyl derivatives containing a protected aldehyde group (Sinenko et al., 2017). This research highlights the compound's role in forming novel aldehydes in the 1,3-thiazole series.
Catalysis and Chemical Transformations
The compound has been used in studies involving catalytic transformations. Deutsch et al. (2007) investigated the acid-catalyzed condensation of glycerol with various aldehydes, leading to mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, demonstrating its potential as a precursor for 1,3-propanediol derivatives (Deutsch et al., 2007).
Potential in Material Chemistry
Research by Tokárová et al. (2018) on the synthesis and structure-physicochemical properties relationship of thiophene-substituted bis(5,4-d)thiazoles included the use of substituted thiophene-2-carbaldehydes. This study underscores the compound's relevance in material chemistry, especially regarding its solubility and structural properties (Tokárová & Biathová, 2018).
Fluorescent Sensing Applications
Zhang et al. (2016) synthesized 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde, a compound related to this compound, as a novel fluorescent sensor for ferric ions, indicating the potential of such derivatives in sensing applications (Zhang et al., 2016).
Mechanism of Action
Dioxolane derivatives
Dioxolane is a heterocyclic acetal . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom . Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones . Dioxolane derivatives have been found in many bioactive compounds and have been used as solvents and as co-monomers in polyacetals .
Suzuki–Miyaura coupling
This is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds . The reaction involves the coupling of a boronic acid with an organohalide in the presence of a base .
properties
IUPAC Name |
5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c9-4-6-8-3-5(12-6)7-10-1-2-11-7/h3-4,7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBLZNFARFHSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CN=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1475194.png)







![2-bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole](/img/structure/B1475204.png)



![1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1475215.png)
![1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1475216.png)